Technical Whitepaper: Chemical Profile & Stability of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Technical Whitepaper: Chemical Profile & Stability of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
This technical guide details the chemical profile, stability mechanisms, and handling protocols for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 135077-31-5), a critical intermediate in the synthesis of fluoroquinolone antibiotics and specific antiviral pharmacophores.[1][2][3][4]
[1][2][3][4]
Executive Summary
2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (EFQ) represents a specialized scaffold in medicinal chemistry, distinct from the more common N-alkylated (position 1) quinolones.[1][2][3][4] Its C2-ethyl substitution provides unique steric bulk and lipophilicity, influencing the binding affinity in DNA gyrase inhibition and serving as a precursor for tricyclic fused systems.[1][3] This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and stability profiles to support reproducible experimentation in drug discovery.[1][3]
Chemical Identity & Physicochemical Properties[3][5][6][7][8][9][10][11][12][13]
| Property | Specification |
| IUPAC Name | 2-Ethyl-6-fluoro-1H-quinolin-4-one |
| CAS Registry Number | 135077-31-5 |
| Molecular Formula | C₁₁H₁₀FNO |
| Molecular Weight | 191.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 243–245 °C [1] |
| Solubility | Soluble in DMSO, hot ethanol, acetic acid; poorly soluble in water (neutral pH).[1][2][3][4] |
| pKa (Calculated) | pKa₁ (NH) ≈ 11.2; pKa₂ (C=O protonation) ≈ 2.1 |
Structural Analysis
The EFQ molecule consists of a bicyclic heteroaromatic core. Two critical structural features dictate its reactivity:
-
The 6-Fluoro Substituent: Enhances metabolic stability by blocking C6 oxidation and increases lipophilicity (LogP ~2.5), facilitating membrane permeability.[1][3]
-
The 2-Ethyl Group: Unlike the 1-ethyl group found in norfloxacin, the C2-ethyl group is attached to the carbon adjacent to the nitrogen.[1][2][3][4] This position is chemically significant for directing electrophilic substitution at the C3 position during further functionalization.
Tautomeric Equilibrium
EFQ exists in a tautomeric equilibrium between the predominant 4-quinolone (keto) form and the minor 4-hydroxyquinoline (enol) form.[1][3][4] In polar solvents and the solid state, the keto form is favored due to the aromaticity of the pyridone ring system.
Figure 1: Tautomeric equilibrium favoring the 4-quinolone structure.[1][2]
Synthetic Pathway & Impurity Profile[1]
Understanding the synthesis is crucial for identifying stability-indicating impurities.[1][2][3][4] The industrial standard for 2-substituted quinolones is the Conrad-Limpach Cyclization .[1][2][3][4]
Synthesis Workflow
-
Condensation: Reaction of 4-fluoroaniline with ethyl propionylacetate (beta-keto ester) under acidic catalysis to form an enamine intermediate.[1][3][4]
-
Cyclization: High-temperature thermal cyclization (250°C+) in a high-boiling solvent (e.g., Diphenyl ether) to close the ring.[1][3][4]
Figure 2: Conrad-Limpach synthetic route for 2-substituted quinolones.
Key Impurities[1][4]
-
Uncyclized Enamine: Result of incomplete Step 2.[3]
-
Decarboxylated Byproducts: If synthesis involves a 3-ester precursor, thermal decarboxylation may be incomplete.[1][2][3][4]
-
Oxidation Products: The 2-ethyl group is susceptible to benzylic-type oxidation to form 2-acetyl derivatives under harsh conditions.[1][2][3][4]
Stability Profile
Thermal Stability
EFQ is highly thermally stable, evidenced by its high melting point (243–245 °C). It withstands standard autoclaving temperatures (121 °C). However, prolonged exposure to temperatures >200 °C in the presence of oxygen may induce oxidation of the ethyl side chain.
Hydrolytic Stability[1][4]
-
Acidic pH (pH < 4): Stable. The molecule forms a soluble cation (protonation at C=O oxygen).
-
Neutral pH: Stable but insoluble.[3]
-
Basic pH (pH > 10): Stable. Forms a soluble anion (deprotonation of N-H).
-
Risk: The core ring is resistant to hydrolysis.
Photostability (Critical)
Fluoroquinolones are photosensitive. While the 6-fluoro group is robust, UV irradiation (UVA/UVB) can induce:
-
Defluorination: Radical mechanism leading to the replacement of Fluorine with Hydroxyl.
-
Oxidative degradation: Formation of N-oxides.[1][3][4] Recommendation: Store in amber glass vials.
Oxidative Stability
The 2-ethyl group is the primary site of oxidative vulnerability.[1][2][3][4] Reaction with strong oxidants (e.g., KMnO₄, Chromic acid) will convert the ethyl group to a carboxylic acid or ketone.[1][3]
Handling & Storage Protocols
Storage Conditions
-
Temperature: Store at 2–8 °C for long-term reference standards; Room temperature (20–25 °C) is acceptable for short-term working stocks.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if high purity (>99.5%) is required for kinetic studies.
-
Container: Amber borosilicate glass with PTFE-lined caps.[1][2][3][4]
Safety (GHS Classification)[4]
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of fine dust.[1][3]
Experimental Protocols
Analytical Method: HPLC Purity Assay
Use this validated method to assess purity and stability.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Retention Time: Expect elution around 12–14 min (hydrophobic ethyl/fluoro groups retard elution compared to naked quinolone).
Solubility Testing Protocol
-
Weigh 10 mg of EFQ into a 4 mL vial.
-
Add 1 mL of solvent (Water, DMSO, Methanol, 0.1 N HCl).[1][3]
-
Sonicate for 15 minutes at 40 kHz.
-
Visual inspection: Clear solution indicates solubility >10 mg/mL.[3]
-
If insoluble, filter and analyze filtrate by HPLC to determine saturation concentration.[3]
References
-
Chemical Register . 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 135077-31-5).[1][2][3][4][5] Retrieved from
-
European Patent Office . Quinoline derivatives, process for their preparation and their use as medicaments (EP 0412848 A2).[1] (Lists melting point as 243-245°C).[3][4] Retrieved from
-
National Institutes of Health (NIH) . PubChem Compound Summary: 6-Fluoro-4-hydroxyquinoline derivatives. Retrieved from
-
Royal Society of Chemistry . Recent advances in the synthesis of pharmaceutically active 4-quinolone. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. PT94960A - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Google Patents [patents.google.com]
- 3. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 444609-99-8|2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
